Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine
Description
Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine is a sulfonamide derivative characterized by a cyclohexyl group attached to a methylamine moiety via a sulfonyl linker. The aryl ring features a methoxy group at the 2-position and an isopropyl group at the 5-position.
Properties
IUPAC Name |
N-cyclohexyl-2-methoxy-N-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-13(2)14-10-11-16(21-4)17(12-14)22(19,20)18(3)15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSBCYXPHLAXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine typically involves multiple steps, including the formation of the sulfonyl group and the attachment of the cyclohexyl and methoxy groups. Common synthetic routes may involve:
Formation of the Sulfonyl Group: This can be achieved by reacting a suitable phenyl derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Cyclohexyl Group: This step may involve a nucleophilic substitution reaction where a cyclohexylamine is introduced to the sulfonylated phenyl compound.
Introduction of the Methoxy Group: This can be done through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclohexyl and methoxy groups may influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Chemistry
a) N-[[5-Methoxy-2-(1-Methylethyl)Phenyl]Methyl]-3-Pyridinamine
- Structure : Shares the 2-methoxy-5-isopropylphenyl motif but replaces the sulfonamide-linked cyclohexylmethylamine with a pyridinamine group.
- Properties : Molecular weight = 256.34 g/mol; lacks the sulfonyl group, reducing polarity compared to the target compound .
- Key Difference : The absence of the sulfonyl linker and cyclohexyl group may limit its ability to engage in hydrogen bonding or hydrophobic interactions critical for target binding.
b) Rigosertib Derivatives (e.g., 2-Methoxy-5-[[[2-(2,4,6-Trimethoxyphenyl)Ethyl]Sulfonyl]Methyl]Benzenamine)
- Structure : Features a sulfonylmethylaniline core with multiple methoxy groups.
- Key Difference : The rigid, multi-methoxy aromatic system in Rigosertib derivatives contrasts with the target’s simpler isopropyl substitution, which may offer better solubility.
c) Cyclohexylsulfamic Acid Derivatives (e.g., N-[(4-Methoxyphenyl)Methyl]-N-Methyl-1-Phenylpropan-2-Amine Cyclohexanesulfamate)
- Structure : Combines a cyclohexanesulfamate group with a benzylamine moiety.
- Properties : Molecular weight = 455.59 g/mol; the sulfamate group (vs. sulfonamide) alters acidity (pKa ~1.5 vs. ~10 for sulfonamides), affecting bioavailability .
- Key Difference : The sulfamate linker may confer different enzymatic stability compared to the target’s sulfonamide group.
Pharmacological and Physicochemical Comparisons
Research Implications and Gaps
- Pharmacological Potential: The cyclohexyl group’s lipophilicity could enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
- Comparative Limitations : Unlike Rigosertib derivatives (), the target lacks a trimethoxyphenyl system, which is critical for tubulin polymerization inhibition in oncology .
Biological Activity
Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine is a complex organic compound characterized by its unique structural features, including a cyclohexyl group, a methoxy group, and a sulfonyl group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 701219-70-7
This compound's unique combination of functional groups may influence its biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles, while the cyclohexyl and methoxy groups may modulate the compound's steric and electronic properties, affecting its reactivity and interactions with biological molecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative effects against various cancer cell lines. For instance, derivatives similar in structure have shown cytotoxic effects by disrupting the cell cycle and inducing apoptosis in cancer cells .
- Neuropeptide Y Y5-Receptor Antagonism : Related compounds have demonstrated potent antagonistic activity at neuropeptide Y receptors, which are implicated in various physiological processes including appetite regulation and anxiety . This suggests potential applications in treating metabolic disorders or anxiety-related conditions.
- Hair Growth Promotion : Some studies suggest that this compound may facilitate hair growth by promoting the transition of hair follicles from the growth phase to the stationary phase . This property could be explored for therapeutic applications in treating hair loss.
Case Studies and Research Findings
A comprehensive review of existing literature reveals several significant findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Comparative Analysis with Related Compounds
This compound can be compared with structurally similar compounds to elucidate its unique properties:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| Cyclohexyl{[2-methoxy-5-(methyl)phenyl]sulfonyl}methylamine | Lacks ethyl group | Similar antiproliferative effects |
| Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonylethylamine | Ethylamine instead of methylamine | Potentially different receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
